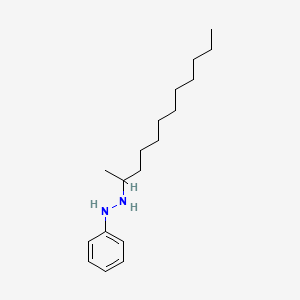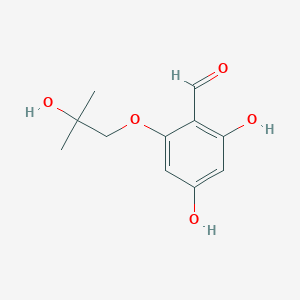
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde is a phenolic aldehyde with a complex structure that includes hydroxyl groups and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2-hydroxy-2-methylpropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the 2,4-dihydroxybenzaldehyde attacks the carbon atom of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases like sodium hydroxide or potassium carbonate, and solvents such as methanol or ethanol.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzoic acid.
Reduction: 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and fluorescent reagents.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes and receptors, leading to biological effects. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler analog without the 2-hydroxy-2-methylpropoxy group.
3,4-Dihydroxybenzaldehyde: An isomer with hydroxyl groups at different positions on the benzene ring.
2,4-Dimethoxybenzaldehyde: A compound with methoxy groups instead of hydroxyl groups.
Uniqueness
2,4-Dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde is unique due to the presence of the 2-hydroxy-2-methylpropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
139953-99-4 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-(2-hydroxy-2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c1-11(2,15)6-16-10-4-7(13)3-9(14)8(10)5-12/h3-5,13-15H,6H2,1-2H3 |
Clave InChI |
OWCOWEZOBNMPMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=CC(=CC(=C1C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
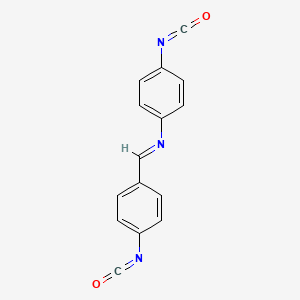


![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
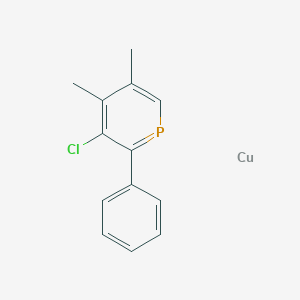
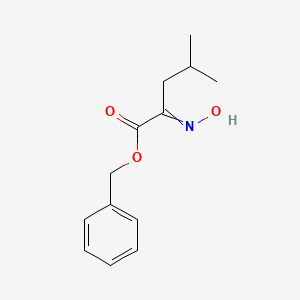
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
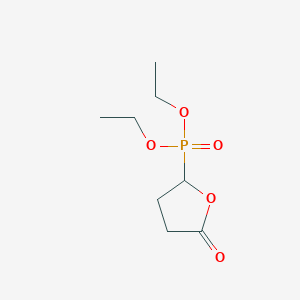
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
